molecular formula C24H21FN4O2 B14724909 N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide CAS No. 5566-29-0

N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide

Cat. No.: B14724909
CAS No.: 5566-29-0
M. Wt: 416.4 g/mol
InChI Key: QJJIATKCBFESCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzoimidazole core, which is a common structural motif in many biologically active molecules. The presence of a fluorophenyl group and a benzamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to certain enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the benzamide moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-[(4-chlorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
  • N-[1-[1-[(4-bromophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
  • N-[1-[1-[(4-methylphenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide

Uniqueness

N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5566-29-0

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-[1-[2-(4-fluoroanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C24H21FN4O2/c1-16(26-24(31)17-7-3-2-4-8-17)23-28-20-9-5-6-10-21(20)29(23)15-22(30)27-19-13-11-18(25)12-14-19/h2-14,16H,15H2,1H3,(H,26,31)(H,27,30)

InChI Key

QJJIATKCBFESCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.